5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride
Description
5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride is a chemical compound with the molecular formula C6H9N3O2S.2HCl and a molecular weight of 260.14 g/mol . This compound is known for its versatility and is used in various scientific research and industrial applications.
Properties
IUPAC Name |
5-(aminomethyl)pyridine-2-sulfonamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.2ClH/c7-3-5-1-2-6(9-4-5)12(8,10)11;;/h1-2,4H,3,7H2,(H2,8,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXXDHLJOGCCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)S(=O)(=O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375274-27-2 | |
| Record name | 5-(aminomethyl)pyridine-2-sulfonamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride typically involves the reaction of pyridine derivatives with sulfonamide groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions in reactors, followed by purification processes such as crystallization or chromatography to obtain the compound in its pure form. The exact methods can vary depending on the desired purity and application of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antibacterial Applications
Mechanism of Action
The primary mechanism of action for sulfonamides, including 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride, involves the inhibition of bacterial folate synthesis. This is achieved by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, leading to bactericidal effects.
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L. This indicates its potential as a therapeutic agent against resistant bacterial strains .
Antiproliferative Effects
Cell Line Studies
In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines. The effectiveness was assessed using the GI50 metric, which indicates the concentration required to inhibit cell growth by 50%. Related compounds in this class have shown GI50 values as low as 31 nM, indicating substantial potency against cancer cell proliferation .
Data Summary Table: Antiproliferative Activity
| Activity Type | Tested Compound | GI50 Values | Remarks |
|---|---|---|---|
| Antiproliferative | 5-(Aminomethyl)pyridine-2-sulfonamide | 31 nM | Potent against various cancer cells |
Synthesis of Derivatives
This compound serves as a precursor for synthesizing various derivatives that enhance its biological activity. For instance, modifications to the side chains can lead to compounds with improved antibacterial properties or altered pharmacokinetics.
Example Derivatives and Their Activities
| Derivative | Activity Type | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Sulfonamide derivative | Antimicrobial | <1 μg/mL | Effective against linezolid-resistant strains |
| Guanidine derivative | Antiproliferative | >32 μg/mL | Loss of activity due to low membrane permeability |
Research Insights and Future Directions
The ongoing research into this compound highlights its potential in drug development, particularly in addressing antibiotic resistance and cancer treatment. Future studies are expected to focus on:
- Structural Optimization : Enhancing the compound's efficacy through structural modifications.
- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects.
- Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A sulfonamide antibiotic with similar structural features but different applications.
Pyridine-2-sulfonamide: Shares the sulfonamide group but lacks the aminomethyl substitution.
Aminomethylpyridine: Contains the aminomethyl group but does not have the sulfonamide functionality.
Uniqueness
5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride is unique due to its combination of the aminomethyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Biological Activity
5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride, often referred to as a pyridine derivative, has garnered interest in the pharmaceutical field due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound's structure features a pyridine ring substituted with an aminomethyl group and a sulfonamide moiety. The synthesis typically involves the reaction of 2-pyridine sulfonyl chloride with aminomethyl derivatives under controlled conditions to yield the dihydrochloride salt form, which enhances solubility and bioavailability.
Antimicrobial Properties
Research indicates that pyridine derivatives exhibit significant antimicrobial activity. A study highlighted that compounds containing the pyridine nucleus, including 5-(aminomethyl)pyridine-2-sulfonamide, demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, suggesting potent antibacterial properties.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-(Aminomethyl)pyridine-2-sulfonamide | 3.125 | Staphylococcus aureus |
| Other Pyridine Derivatives | 0.25 | Escherichia coli |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could induce cell death in various cancer cell lines through mechanisms such as apoptosis and methuosis, a form of cell death characterized by vacuole formation within cells . The cytotoxicity was assessed using MTT assays, revealing IC50 values that indicate effective concentrations for therapeutic use.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| PC-3 (Prostate) | 15 |
| Caco2 (Colon) | 12 |
Enzyme Inhibition
The sulfonamide group in this compound is known for its ability to inhibit carbonic anhydrase enzymes, which are crucial in various physiological processes. Studies have shown that derivatives of this compound can serve as effective inhibitors of these enzymes, providing potential therapeutic benefits in conditions like glaucoma and edema .
Case Studies
- Antibacterial Efficacy : A case study involving the use of 5-(aminomethyl)pyridine-2-sulfonamide against drug-resistant strains of Staphylococcus aureus demonstrated a significant reduction in bacterial load in vitro. The study concluded that this compound could be a candidate for further development as an antibacterial agent.
- Anticancer Research : Another study focused on the compound's effects on glioblastoma cells showed that treatment led to increased vacuolization and subsequent cell death. These findings suggest that it may be beneficial in targeting aggressive cancer types resistant to conventional therapies .
Q & A
Q. What are the recommended synthetic routes for 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride, and how can its purity be validated?
Answer:
- Synthesis : A multi-step approach is typically employed. First, pyridine-2-sulfonamide is functionalized via nucleophilic substitution or reductive amination to introduce the aminomethyl group. The dihydrochloride salt is formed by reacting the free base with HCl in a polar solvent (e.g., ethanol or water) under controlled pH (pH 2–3) .
- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Confirm residual solvents via gas chromatography (GC) and elemental analysis for stoichiometric validation of the hydrochloride salt. Compliance with pharmacopeial standards for clarity (clear, colorless solution in water) and sulfated ash (≤1.0 mg/g) is critical .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Answer:
- Handling : Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles). Avoid inhalation of dust or vapors (P261) and skin contact (P262) .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Conduct regular stability checks using thermal gravimetric analysis (TGA) to monitor decomposition thresholds .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Answer:
- Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC. Measure loss on drying (≤5.0 mg/g at 105°C) and color/clarity changes in aqueous solutions .
- pH Stability : Prepare buffered solutions (pH 1–9) and analyze degradation products (e.g., free amine or sulfonic acid derivatives) using LC-MS .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Answer:
- Source Analysis : Compare experimental variables such as cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., µM vs. nM concentrations), and solvent systems (DMSO vs. saline).
- Impurity Profiling : Quantify by-products (e.g., unreacted pyridine-2-sulfonamide) using HPLC with a C18 column and gradient elution (0.1% TFA in acetonitrile/water). Impurities >0.1% may interfere with bioactivity .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories.
- QSAR Modeling : Corporate structural descriptors (e.g., Hammett constants for the sulfonamide group) to predict activity against bacterial targets .
Q. How can researchers optimize experimental design for structure-activity relationship (SAR) studies?
Answer:
- Scaffold Modification : Synthesize analogs with variations in the aminomethyl group (e.g., alkylation or acylation) and compare IC50 values in enzyme inhibition assays.
- Data Normalization : Use Z-score normalization to account for batch-to-batch variability in potency measurements. Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics) .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC-UV (C18 column) | ≥98.5% peak area | |
| Heavy Metals | ICP-MS | ≤20 μg/g | |
| Residual Solvents | GC-FID | Meets ICH Q3C guidelines | |
| Stoichiometry | Elemental Analysis | C, H, N, Cl within ±0.4% |
Q. Table 2. Stability-Indicating Parameters
| Condition | Test Method | Degradation Threshold | Reference |
|---|---|---|---|
| Thermal (40°C) | TGA/DSC | Mass loss ≤2% over 4 weeks | |
| Photolytic (UV light) | HPLC with photodiode array | No new peaks ≥0.1% | |
| Hydrolytic (pH 9) | LC-MS | ≤5% decomposition in 24 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
